molecular formula C10H16N4O4 B13502495 2-(5-(((tert-Butoxycarbonyl)amino)methyl)-4H-1,2,4-triazol-3-yl)acetic acid

2-(5-(((tert-Butoxycarbonyl)amino)methyl)-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B13502495
M. Wt: 256.26 g/mol
InChI Key: RVJASIIZIAOORJ-UHFFFAOYSA-N
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Description

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes a triazole ring and a Boc-protected amine group. The Boc group is commonly used in organic chemistry to protect amines during chemical reactions, allowing for selective transformations of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles, depending on the desired substitution

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetic acid

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14)

InChI Key

RVJASIIZIAOORJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)O

Origin of Product

United States

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